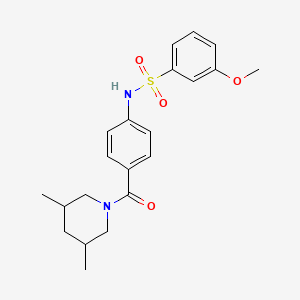

N-(4-(3,5-dimethylpiperidine-1-carbonyl)phenyl)-3-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-3-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-15-11-16(2)14-23(13-15)21(24)17-7-9-18(10-8-17)22-28(25,26)20-6-4-5-19(12-20)27-3/h4-10,12,15-16,22H,11,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWOEVUMCPLUNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(3,5-dimethylpiperidine-1-carbonyl)phenyl)-3-methoxybenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C23H30N2O4S

- Molecular Weight : 430.56 g/mol

- SMILES Notation : CC1CC(C)CN(C1)C(=O)c1ccc(NC(=O)Nc2c(C)cc(C)cc2C)cc1

This compound features a piperidine ring, a sulfonamide group, and methoxy and carbonyl substituents that contribute to its biological activity.

Research indicates that this compound acts primarily as a selective modulator of various biological pathways. Its mechanism of action often involves interaction with specific receptors or enzymes, influencing cellular signaling pathways.

Pharmacological Effects

The compound has been studied for several pharmacological effects:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown potential in inhibiting the growth of breast and prostate cancer cells through apoptosis induction pathways.

- Anti-inflammatory Properties : The compound has also demonstrated anti-inflammatory effects in vitro and in vivo, potentially through the inhibition of pro-inflammatory cytokines.

- Neuroprotective Effects : There is emerging evidence indicating neuroprotective properties, which may be beneficial in neurodegenerative diseases.

In Vitro Studies

-

Cytotoxicity Assays :

- A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 10 µM.

- Mechanistic Insights :

In Vivo Studies

-

Animal Models :

- In a mouse model of inflammation, administration of the compound led to a marked decrease in edema and inflammatory markers compared to control groups.

- Neuroprotection :

Summary of Biological Activities

| Compound Name | Molecular Formula | Molecular Weight |

|---|---|---|

| This compound | C23H30N2O4S | 430.56 g/mol |

| Related Compound 1 | C22H29N3O4S | 421.55 g/mol |

| Related Compound 2 | C24H31N3O2 | 393.53 g/mol |

Comparison with Similar Compounds

4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()

- Structural Differences: Unlike the target compound, this derivative incorporates a pyrazolopyrimidine-chromenone core, replacing the piperidine-carbonylphenyl group. The presence of fluorine atoms and a chromenone moiety enhances its molecular weight (589.1 g/mol vs. ~400 g/mol for the target) and likely alters lipophilicity.

- Physical Properties : Melting point (175–178°C) and molecular weight (589.1) suggest higher thermal stability compared to the target compound, which lacks bulky heterocyclic systems.

- Functional Implications : Fluorine substituents may improve metabolic stability, whereas the pyrazolopyrimidine core is typical in kinase inhibitors, hinting at divergent therapeutic targets compared to the piperidine-containing target compound .

1-(2-Nitro-4-piperidin-1-ylsulfonylphenyl)piperidine-4-carboxamide (, -10-4)

- Structural Similarities : Both compounds feature piperidine and sulfonamide groups. However, the compound includes a nitro group and a carboxamide linkage, contrasting with the target’s methoxy and carbonyl groups.

- Functional Implications : The nitro group may confer redox activity, while the carboxamide could enhance hydrogen-bonding interactions, differing from the target’s methoxy-driven hydrophobicity .

Piperidine-Containing Compounds

8-[Benzyl(methyl)amino]-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione (, -69-5)

- Structural Contrasts: This purine-dione derivative lacks a sulfonamide group but shares a substituted piperidine-like framework. The ethylphenoxy and benzylmethylamino groups suggest divergent solubility and receptor-binding profiles compared to the target’s methoxybenzenesulfonamide .

Data Table: Comparative Analysis

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Potential Target/Activity |

|---|---|---|---|---|

| N-(4-(3,5-Dimethylpiperidine-1-carbonyl)phenyl)-3-methoxybenzenesulfonamide (Target) | ~400 (calculated) | 3-Methoxy, 3,5-dimethylpiperidine | Not reported | Hypothesized enzyme inhibition |

| 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide | 589.1 | Fluorine, chromenone, pyrazolopyrimidine | 175–178 | Kinase inhibition (inferred) |

| 1-(2-Nitro-4-piperidin-1-ylsulfonylphenyl)piperidine-4-carboxamide | Not reported | Nitro, carboxamide | Not reported | Unknown (structural diversity) |

Research Findings and Implications

- Sulfonamide Moieties : Both the target and compounds utilize sulfonamide groups, which are common in drugs targeting carbonic anhydrases or proteases. The target’s methoxy group may enhance membrane permeability compared to fluorine-substituted analogs .

- Biological Activity Gaps : While ’s compound has a reported mass and melting point, the target’s pharmacological data remain uncharacterized. Further studies on its solubility, binding affinity, and metabolic stability are critical.

Q & A

Q. What are the recommended synthetic routes for preparing N-(4-(3,5-dimethylpiperidine-1-carbonyl)phenyl)-3-methoxybenzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling 3-methoxybenzenesulfonamide with a 3,5-dimethylpiperidine-carbonyl intermediate. Key steps include:

- pH control : Maintain pH 8–10 using sodium carbonate (Na₂CO₃) to facilitate nucleophilic substitution (e.g., sulfonamide bond formation) .

- Purification : Recrystallization from methanol/ethyl acetate (1:1) improves yield and purity .

- Monitoring : Thin-layer chromatography (TLC) ensures reaction progression and minimizes side products .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodological Answer : Use a combination of:

- X-ray crystallography : Resolve dihedral angles (e.g., 71.8° between aromatic rings) and hydrogen-bonding networks (e.g., N–H⋯O interactions forming C(8) chains) .

- NMR spectroscopy : Analyze ¹H and ¹³C signals to verify substituent positions (e.g., methoxy and piperidine groups) .

- HPLC : Assess purity (>95%) with mobile phases like methanol/sodium 1-octanesulfonate buffer (65:35, pH 4.6) .

Q. What are the primary biological targets or activities associated with this sulfonamide derivative?

- Methodological Answer : Sulfonamides often target bacterial folate synthesis or enzymes like carbonic anhydrase. For advanced studies:

- Enzyme inhibition assays : Use fluorescence polarization or calorimetry to measure IC₅₀ values.

- Docking studies : Utilize PDB codes (e.g., 3HKC) for molecular modeling of ligand-receptor interactions .

Advanced Research Questions

Q. How do structural modifications (e.g., piperidine dimethyl groups or methoxy substitution) influence this compound’s bioactivity and selectivity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies :

- Synthetic analogs : Replace 3,5-dimethylpiperidine with other heterocycles (e.g., piperazine) and compare activity .

- Crystallographic data : Correlate substituent geometry (e.g., dihedral angles) with binding affinity .

- Computational modeling : Calculate electrostatic potential maps to predict interaction hotspots .

Q. How can crystallographic data resolve contradictions between computational predictions and experimental bioassay results?

- Methodological Answer :

- Validate docking models : Compare predicted binding poses with X-ray crystal structures (e.g., hydrogen-bond distances ≤2.8 Å vs. computational thresholds) .

- Thermal displacement parameters : Analyze B-factors to assess ligand flexibility in binding pockets .

- Data reconciliation : Use software like APEX2 or SAINT to refine structural outliers .

Q. What strategies mitigate synthetic challenges, such as low yields in sulfonamide coupling reactions?

- Methodological Answer :

- Solvent optimization : Replace benzene with safer alternatives (e.g., methylene chloride) while maintaining polarity .

- Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura coupling of aryl groups .

- Scale-up protocols : Use column chromatography (e.g., cyanopropyl-phenyl stationary phases) for bulk purification .

Q. How can hydrogen-bonding networks in the crystal lattice affect this compound’s physicochemical properties?

- Methodological Answer :

- Thermal analysis : DSC/TGA to correlate melting points with intermolecular interactions (e.g., C–H⋯O bonds) .

- Solubility studies : Compare aqueous solubility with hydrogen-bond donor/acceptor counts (e.g., logP vs. H-bond parameters) .

- Table : Key Hydrogen Bond Parameters (from )

| Donor–Acceptor | Distance (Å) | Angle (°) |

|---|---|---|

| N–H⋯O (sulfonamide) | 2.85 | 165 |

| C–H⋯O (aromatic) | 3.12 | 142 |

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies between NMR and HPLC purity data?

- Methodological Answer :

- Impurity profiling : Use LC-MS to identify byproducts (e.g., unreacted intermediates) .

- Quantitative NMR (qNMR) : Integrate proton signals against an internal standard (e.g., TMSP) for accuracy .

- Statistical validation : Apply ANOVA to compare batch variability (p < 0.05 threshold) .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.